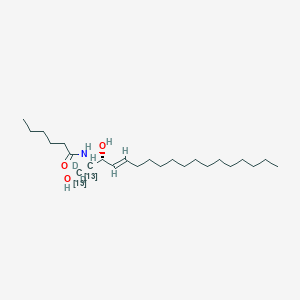

C6 Ceramide-13C2,d2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C24H47NO3 |

|---|---|

Molecular Weight |

401.6 g/mol |

IUPAC Name |

N-[(E,2S,3R)-1,1-dideuterio-1,3-dihydroxy(1,2-13C2)octadec-4-en-2-yl]hexanamide |

InChI |

InChI=1S/C24H47NO3/c1-3-5-7-8-9-10-11-12-13-14-15-16-18-19-23(27)22(21-26)25-24(28)20-17-6-4-2/h18-19,22-23,26-27H,3-17,20-21H2,1-2H3,(H,25,28)/b19-18+/t22-,23+/m0/s1/i21+1D2,22+1 |

InChI Key |

NPRJSFWNFTXXQC-NICJHGTRSA-N |

Isomeric SMILES |

[2H][13C]([2H])([13C@@H]([C@@H](/C=C/CCCCCCCCCCCCC)O)NC(=O)CCCCC)O |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCC)O |

Origin of Product |

United States |

Foundational & Exploratory

C6 Ceramide-13C2,d2 chemical structure and properties

An In-depth Technical Guide to C6 Ceramide-¹³C₂,d₂

This guide provides a comprehensive overview of the isotopically labeled sphingolipid, C6 Ceramide-¹³C₂,d₂, tailored for researchers, scientists, and professionals in drug development. It covers the molecule's chemical structure, properties, biological significance, and applications, with a focus on its use in quantitative research.

Chemical Structure and Properties

C6 Ceramide-¹³C₂,d₂ is a synthetic, isotopically labeled analog of the naturally occurring C6 ceramide. The "C6" designates the presence of a six-carbon N-acyl chain (hexanoyl group). The nomenclature "-¹³C₂,d₂" indicates the incorporation of two carbon-13 isotopes and two deuterium atoms into the molecule, which makes it an ideal internal standard for mass spectrometry-based quantification.

The base structure is N-hexanoyl-D-erythro-sphingosine. The isotopic labels provide a distinct mass shift compared to the endogenous C6 ceramide, allowing for precise differentiation and measurement in complex biological samples.

Table 1: Chemical and Physical Properties of C6 Ceramide-¹³C₂,d₂

| Property | Value | Reference |

| Molecular Formula | C₂₂¹³C₂H₄₅D₂NO₃ | [1] |

| Molecular Weight | 401.63 g/mol | [1] |

| Purity | ≥98% | [1] |

| Synonyms | N-hexanoyl-D-erythro-sphingosine-¹³C₂,d₂ | |

| Canonical SMILES | CCCCC/C=C/--INVALID-LINK--NC(=O)CCCCC">C@HO | [2] |

| InChI Key | NPRJSFWNFTXXQC-QFWQFVLDSA-N | [2] |

Note: SMILES and InChI Key correspond to the non-labeled C6 Ceramide structure.

Applications in Research

The primary application of C6 Ceramide-¹³C₂,d₂ is as an internal standard for the accurate quantification of C6 ceramide and other short-chain ceramides in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Isotopically labeled standards are crucial for correcting for sample loss during extraction and for variations in instrument response, thereby enabling high-precision measurements.

Beyond its role as a standard, C6 ceramide itself is a widely used research tool due to its cell permeability, which allows it to mimic the effects of endogenous ceramides. It is known to be biologically active and has been utilized in studies to:

-

Induce apoptosis and study cell death pathways.

-

Investigate ceramide-mediated signaling cascades.

-

Activate key enzymes such as protein phosphatase 2A (PP2A) and MAP kinase.

Biological Activity and Signaling Pathways

Ceramides are central bioactive lipids that regulate a wide array of cellular processes, including proliferation, growth arrest, differentiation, and apoptosis. Cell-permeable C6 ceramide is often used to probe these functions.

Upon entering the cell, exogenous C6 ceramide can be metabolized through several pathways. A key pathway is the "sphingosine-recycling pathway," where C6 ceramide is hydrolyzed by ceramidases to sphingosine and a fatty acid. This newly formed sphingosine can then be re-acylated by ceramide synthases to generate endogenous long-chain ceramides (e.g., C16-ceramide), which then execute downstream signaling functions.

Ceramide generation, either de novo, from sphingomyelin hydrolysis, or via the salvage pathway, can be triggered by various cellular stressors, including TNF-α and activation of death receptors like Fas (CD95). This accumulation of ceramide can lead to the activation of downstream effectors, ultimately culminating in programmed cell death or apoptosis.

Experimental Protocols

This section outlines a general methodology for the quantification of endogenous C6 ceramide in a biological sample (e.g., plasma or cell lysate) using C6 Ceramide-¹³C₂,d₂ as an internal standard.

Lipid Extraction

A common procedure for extracting lipids is the Bligh-Dyer method.

-

Homogenization: Homogenize the tissue or cell sample in a suitable buffer on ice.

-

Spiking Internal Standard: To a known amount of homogenate (e.g., 50 µL of plasma), add a precise amount of C6 Ceramide-¹³C₂,d₂ (e.g., 50 ng) in a solvent like ethanol. This step is critical and should be done at the very beginning to account for extraction inefficiency.

-

Solvent Addition: Add a 2:1 (v/v) mixture of ice-cold chloroform:methanol to the sample. Vortex thoroughly at 4°C.

-

Phase Separation: Induce phase separation by adding chloroform and water. Centrifuge to separate the aqueous (upper) and organic (lower) phases.

-

Collection: Carefully collect the lower organic phase, which contains the lipids.

-

Drying: Evaporate the solvent from the collected organic phase under a stream of nitrogen gas.

-

Reconstitution: Reconstitute the dried lipid extract in a solvent compatible with the LC-MS system (e.g., acetonitrile or methanol).

LC-MS/MS Analysis

-

Chromatography: Separate the lipid extract using a C18 reverse-phase HPLC column. A typical mobile phase system consists of:

-

Mobile Phase A: Water with 0.2% formic acid.

-

Mobile Phase B: Acetonitrile/Isopropanol (e.g., 60:40 v/v) with 0.2% formic acid.

-

A gradient from Mobile Phase A to B is used to elute the ceramides.

-

-

Mass Spectrometry: Analyze the column effluent using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode.

-

Detection: Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both the endogenous C6 ceramide and the C6 Ceramide-¹³C₂,d₂ internal standard. The mass difference allows for their distinct detection.

-

Quantification: Create a calibration curve using known concentrations of a C6 ceramide standard. The concentration of the endogenous C6 ceramide in the sample is calculated by comparing the ratio of its peak area to the peak area of the known amount of internal standard against the calibration curve.

References

An In-depth Technical Guide on the Synthesis and Application of Deuterated and Carbon-Labeled C6 Ceramide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of deuterated and carbon-labeled C6 ceramide (N-hexanoyl-D-erythro-sphingosine), along with detailed experimental protocols for its application in studying cellular signaling pathways. This document is intended to serve as a core resource for researchers in sphingolipid biology, apoptosis, and drug development.

Introduction to C6 Ceramide and Isotopic Labeling

C6 ceramide is a synthetic, cell-permeable short-chain ceramide analog that readily integrates into cellular membranes. This property makes it an invaluable tool for investigating the downstream effects of elevated ceramide levels, which are implicated in a multitude of cellular processes, including apoptosis, cell cycle arrest, and senescence.[1] Isotopic labeling of C6 ceramide with deuterium (²H) or carbon-13 (¹³C) provides a powerful method for tracing its metabolic fate and quantifying its endogenous levels and those of its metabolites with high precision using mass spectrometry.

Synthesis of Deuterated and Carbon-Labeled C6 Ceramide

The synthesis of isotopically labeled C6 ceramide is achieved through the N-acylation of D-erythro-sphingosine with the corresponding isotopically labeled hexanoic acid. A common and effective method for this amide bond formation is carbodiimide-mediated coupling.

General Synthesis Protocol: Carbodiimide-Mediated N-Acylation

This protocol describes the synthesis of C6 ceramide by coupling D-erythro-sphingosine with either deuterated or ¹³C-labeled hexanoic acid using a carbodiimide coupling agent.

Materials:

-

D-erythro-sphingosine

-

Deuterated hexanoic acid (e.g., hexanoic acid-d₁₁) or ¹³C-labeled hexanoic acid (e.g., hexanoic acid-¹³C₆)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP) (optional, as a catalyst)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Dimethylformamide (DMF)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., chloroform, methanol)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve D-erythro-sphingosine (1 equivalent) and the isotopically labeled hexanoic acid (1.1 equivalents) in a minimal amount of anhydrous DMF. Dilute the mixture with anhydrous DCM.

-

Addition of Coupling Agents: To the stirred solution, add DMAP (0.1 equivalents, optional) followed by the carbodiimide coupling agent (e.g., EDC or DCC, 1.2 equivalents) at 0°C in an ice bath.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup:

-

If using DCC, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate. Wash the precipitate with a small amount of DCM.

-

Combine the filtrate and washings and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

The crude product is purified by column chromatography on silica gel.

-

Prepare a silica gel column with a suitable solvent system, such as a gradient of methanol in chloroform.

-

Dissolve the crude product in a minimal amount of the initial mobile phase and load it onto the column.

-

Elute the column with the chosen solvent system, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent to yield the isotopically labeled C6 ceramide.

-

Quantitative Data

While specific yields and isotopic enrichment for the synthesis of deuterated or carbon-labeled C6 ceramide are not widely reported and can vary based on the specific labeled precursor and reaction conditions, general ceramide synthesis procedures report yields in the range of 60-75%.[2] The isotopic enrichment of the final product should be confirmed by mass spectrometry.

| Parameter | Typical Value | Citation |

| Reaction Yield | 60-75% | [2] |

| Isotopic Purity | >98% | |

| Chemical Purity | >98% |

Note: Isotopic and chemical purity should be determined experimentally for each synthesis batch.

Experimental Protocols for Biological Applications

Analysis of C6 Ceramide Metabolism by LC-MS/MS

This protocol outlines a general procedure for the extraction and analysis of sphingolipids from cultured cells to study the metabolism of exogenously added labeled C6 ceramide.

Materials:

-

Cultured cells treated with deuterated or ¹³C-labeled C6 ceramide

-

Phosphate-buffered saline (PBS), ice-cold

-

Methanol, ice-cold

-

Chloroform

-

Internal standards (e.g., C17 ceramide)

-

LC-MS/MS system with a C18 or C8 reversed-phase column

Procedure:

-

Cell Harvesting and Lipid Extraction:

-

After treatment with labeled C6 ceramide, aspirate the culture medium and wash the cells twice with ice-cold PBS.

-

Harvest the cells by scraping or trypsinization.

-

Centrifuge the cell suspension to pellet the cells.

-

Resuspend the cell pellet in a known volume of ice-cold methanol.

-

Add chloroform and water in a ratio to achieve a final single-phase extraction mixture (e.g., chloroform:methanol:water, 1:2:0.8 v/v/v).

-

Add internal standards.

-

Sonicate or vortex the mixture vigorously.

-

Induce phase separation by adding more chloroform and water.

-

Centrifuge to separate the phases. The lower organic phase contains the lipids.[3][4]

-

-

Sample Preparation:

-

Carefully collect the lower organic phase.

-

Dry the collected organic phase under a stream of nitrogen gas.

-

Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol or a mixture of methanol and isopropanol).

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Separate the different sphingolipid species using a reversed-phase column with a suitable gradient elution program (e.g., a gradient of an organic mobile phase like methanol or acetonitrile in water, often with an additive like formic acid).

-

Detect and quantify the labeled C6 ceramide and its metabolites using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

-

Caspase-3 Activity Assay (Colorimetric)

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis, in cell lysates following treatment with C6 ceramide. The assay is based on the cleavage of the colorimetric substrate Ac-DEVD-pNA (acetyl-Asp-Glu-Val-Asp p-nitroanilide).

Materials:

-

Cultured cells treated with C6 ceramide

-

Cell Lysis Buffer

-

2x Reaction Buffer

-

Dithiothreitol (DTT)

-

Ac-DEVD-pNA substrate (4 mM stock solution)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Induce Apoptosis and Prepare Cell Lysates:

-

Treat cells with C6 ceramide for the desired time to induce apoptosis. Include an untreated control.

-

Harvest the cells and pellet them by centrifugation.

-

Resuspend the cell pellet in chilled Cell Lysis Buffer.

-

Incubate on ice for 10 minutes.

-

Centrifuge at high speed (e.g., 10,000 x g) for 1 minute at 4°C.

-

Collect the supernatant, which is the cell lysate.

-

Determine the protein concentration of the lysates.

-

-

Assay Reaction:

-

In a 96-well plate, add 50-200 µg of protein from each cell lysate to individual wells.

-

Adjust the volume of each well to 50 µL with Cell Lysis Buffer.

-

Prepare a 2x Reaction Buffer containing DTT (final concentration of 10 mM).

-

Add 50 µL of the 2x Reaction Buffer to each well.

-

Add 5 µL of the 4 mM Ac-DEVD-pNA substrate to each well (final concentration 200 µM).

-

-

Incubation and Measurement:

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Read the absorbance at 405 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of a blank (Lysis Buffer + Reaction Buffer + Substrate) from all readings.

-

Caspase-3 activity can be expressed as the fold-increase in absorbance compared to the untreated control.

-

C6 Ceramide Signaling Pathways and Visualizations

Exogenous C6 ceramide is known to induce apoptosis in a variety of cancer cell lines. The signaling cascade involves both the extrinsic and intrinsic apoptotic pathways, converging on the activation of executioner caspases.

C6 Ceramide Metabolic Pathway

Exogenously supplied C6 ceramide can be metabolized within the cell into other sphingolipid species, such as C6-glucosylceramide and C6-sphingomyelin. It can also be hydrolyzed to sphingosine, which can then be re-acylated to form long-chain ceramides in what is known as the sphingosine-recycling pathway.

Caption: Metabolic fate of exogenous C6 ceramide within the cell.

C6 Ceramide-Induced Apoptosis Signaling Pathway

C6 ceramide initiates apoptosis through a complex signaling network that includes the activation of stress-activated protein kinases like JNK, and the engagement of both initiator and executioner caspases. The intrinsic mitochondrial pathway is a key component, characterized by the release of cytochrome c.

Caption: Simplified signaling cascade of C6 ceramide-induced apoptosis.

Experimental Workflow for Studying C6 Ceramide-Induced Apoptosis

The following diagram illustrates a typical workflow for investigating the pro-apoptotic effects of deuterated or carbon-labeled C6 ceramide.

Caption: Workflow for synthesis and biological evaluation of labeled C6 ceramide.

References

The Pivotal Role of C6 Ceramide in Sphingolipid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceramides, a class of sphingolipids, are central signaling molecules that regulate a multitude of cellular processes, including apoptosis, cell cycle arrest, and autophagy. Among the various ceramide species, the short-chain C6 ceramide (N-hexanoyl-D-sphingosine) has emerged as a crucial tool in experimental biology due to its cell-permeable nature, allowing for the direct investigation of ceramide-mediated signaling pathways. This technical guide provides an in-depth exploration of the role of C6 ceramide within the intricate network of sphingolipid metabolism. It details its metabolic fate, its influence on key signaling cascades, and the experimental methodologies employed to elucidate its functions. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of cell biology, oncology, and drug development.

Introduction to Sphingolipid Metabolism and C6 Ceramide

Sphingolipid metabolism is a complex and dynamic network of enzymatic reactions that produce a variety of bioactive lipids. At the heart of this network lies ceramide, which can be generated through three primary pathways: the de novo synthesis pathway, the sphingomyelin hydrolysis pathway, and the salvage pathway.[1][2][3] Ceramide acts as a central hub, from which other sphingolipids, such as sphingosine, sphingosine-1-phosphate (S1P), and complex glycosphingolipids, are synthesized.[4] The balance between ceramide and its metabolites, particularly S1P, is critical for determining cell fate, a concept often referred to as the "sphingolipid rheostat".[5]

C6 ceramide is a synthetic, short-chain ceramide analog that readily crosses cell membranes, making it an invaluable tool for studying the cellular effects of elevated ceramide levels. Once inside the cell, C6 ceramide can mimic the actions of endogenous long-chain ceramides and can also be metabolized, influencing various downstream signaling events.

Metabolic Pathways of C6 Ceramide

Exogenously supplied C6 ceramide is actively metabolized by cells, integrating into the endogenous sphingolipid pathways. Its primary metabolic fates include:

-

Glycosylation: C6 ceramide can be glycosylated by glucosylceramide synthase (GCS) to form C6-glucosylceramide (C6-GC). This conversion is a key step in the synthesis of complex glycosphingolipids and can represent a detoxification or clearance mechanism, as glucosylceramide is generally considered less cytotoxic than ceramide.

-

Conversion to Sphingomyelin: C6 ceramide can be converted to C6-sphingomyelin (C6-SM) by sphingomyelin synthase.

-

Hydrolysis and Reacylation: C6 ceramide can be hydrolyzed by ceramidases to sphingosine and a C6 fatty acid. The resulting sphingosine can then be re-acylated by ceramide synthases (CerS) to form endogenous long-chain ceramides. This recycling pathway highlights that the effects of C6 ceramide treatment can be mediated by both the short-chain analog itself and the subsequent generation of endogenous ceramides.

-

Phosphorylation of Sphingosine: The sphingosine generated from C6 ceramide hydrolysis can be phosphorylated by sphingosine kinases (SphK) to produce sphingosine-1-phosphate (S1P), a pro-survival signaling molecule that often counteracts the effects of ceramide.

Figure 1: Overview of Sphingolipid Metabolism and C6 Ceramide Integration.

C6 Ceramide in Cellular Signaling

C6 ceramide has been instrumental in elucidating the role of ceramide as a second messenger in a variety of signaling pathways.

Apoptosis

C6 ceramide is a potent inducer of apoptosis in numerous cell types, particularly in cancer cells. Its pro-apoptotic effects are mediated through multiple mechanisms:

-

Mitochondrial Pathway: C6 ceramide can directly interact with mitochondria, leading to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c. This process is often dependent on the redox state of cytochrome c. Released cytochrome c then activates the caspase cascade, leading to apoptotic cell death.

-

Caspase Activation: C6 ceramide treatment has been shown to activate both initiator caspases, such as caspase-8, and effector caspases, like caspase-3. In some cell lines, caspase-8 activation is essential for C6 ceramide-induced apoptosis.

-

Regulation of Bcl-2 Family Proteins: Ceramide can influence the activity of Bcl-2 family proteins. For instance, it can promote the phosphorylation and inactivation of the anti-apoptotic protein Mcl-1.

-

Stress Kinase Activation: C6 ceramide can activate stress-activated protein kinases (SAPKs) like c-Jun N-terminal kinase (JNK). JNK activation can, in turn, contribute to apoptosis by phosphorylating various substrates, including members of the Bcl-2 family.

Figure 2: C6 Ceramide-Induced Apoptotic Signaling Pathways.

Autophagy

The role of ceramide in autophagy is complex, with evidence suggesting it can induce both pro-survival and pro-death autophagy. C6 ceramide has been shown to induce autophagy in several cancer cell lines. One mechanism involves the activation of protein phosphatase 2A (PP2A), which can block Akt activation, a known inhibitor of autophagy. The interplay between C6 ceramide-induced apoptosis and autophagy is an active area of research, with some studies suggesting that inhibiting autophagy can enhance the cytotoxic effects of C6 ceramide.

Cell Cycle Arrest

C6 ceramide can induce cell cycle arrest, typically at the G0/G1 phase. This effect can be mediated by the activation of protein phosphatases, such as PP1, leading to the dephosphorylation and activation of the retinoblastoma (Rb) protein. Activated Rb then sequesters transcription factors necessary for entry into the S phase, thereby halting cell cycle progression.

Regulation of Protein Phosphatases

A key mechanism through which ceramide exerts its effects is by activating a family of serine/threonine protein phosphatases, including Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A). C6 ceramide has been shown to activate PP1, which in turn dephosphorylates and inactivates the pro-survival Akt-mTOR signaling pathway in melanoma cells. The activation of these phosphatases by ceramide can reverse the effects of many protein kinases, thereby impacting a wide range of cellular processes.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the effects of C6 ceramide.

Table 1: Effects of C6 Ceramide on Cell Viability and Apoptosis

| Cell Line | C6 Ceramide Concentration | Incubation Time | Observed Effect | Reference |

| K562 (CML) | 25 µM | 24, 48, 72 hours | Increased apoptosis (sub-G1 phase) | |

| C6 (Glioblastoma) | Not specified | Short-term | > 90% cell death (MTT assay) | |

| Melanoma cell lines | Not specified | Not specified | Cytotoxic and anti-proliferative; induced caspase-dependent apoptosis | |

| KG-1 (AML) | 10 µM (with tamoxifen) | 48 hours | Significant decrease in cell viability | |

| SACC-83, SACC-LM | Dose-dependent | Not specified | Induced apoptosis | |

| Kupffer Cells | 20 µM, 30 µM | 2 hours | 10% and 49% decrease in cell viability, respectively |

Table 2: Kinetic and Metabolic Parameters Related to C6 Ceramide

| Parameter | Value | Cell/System | Experimental Condition | Reference |

| GCS Km for NBD C6-Ceramide (in tumor) | 40.55 µM | NCI/ADR-RES tumors | In vivo measurement | |

| GCS Km for NBD C6-Ceramide (in cells) | 38.77 µM | NCI/ADR-RES cells | In vitro measurement | |

| Inhibition of n-K+ channels (Jurkat cells) | 10 µM C6-ceramide | Jurkat T lymphocytes | 41% decrease in 15 min; 67% decrease in 25 min |

Experimental Protocols

Quantification of C6 Ceramide Metabolism using NBD C6-Ceramide

This protocol is adapted from a method to determine glucosylceramide synthase (GCS) activity in vivo.

Objective: To quantify the conversion of C6 ceramide to C6-glucosylceramide.

Materials:

-

NBD C6-ceramide (fluorescently labeled C6 ceramide)

-

Cell culture medium (e.g., RPMI-1640 with 1% BSA)

-

Thin-layer chromatography (TLC) plates (silica gel)

-

TLC developing solvent (e.g., chloroform/methanol/water)

-

Fluorescent spectrophotometer or TLC scanner

Procedure:

-

Culture cells to the desired confluency.

-

Replace the culture medium with medium containing a known concentration of NBD C6-ceramide (e.g., 10-50 µM).

-

Incubate the cells for a specific time (e.g., 2 hours) at 37°C.

-

Harvest the cells and extract the lipids using a suitable solvent system (e.g., chloroform/methanol).

-

Spot the lipid extract onto a TLC plate alongside NBD C6-ceramide and NBD C6-glucosylceramide standards.

-

Develop the TLC plate in the appropriate solvent system to separate the lipids.

-

Visualize the fluorescent spots under UV light.

-

Scrape the spots corresponding to NBD C6-ceramide and NBD C6-glucosylceramide and elute the lipids.

-

Quantify the amount of each lipid using a fluorescent spectrophotometer.

-

Calculate the percentage of C6 ceramide converted to C6-glucosylceramide.

Figure 3: Experimental Workflow for Quantifying C6 Ceramide Metabolism.

Cell Viability and Apoptosis Assays

Objective: To assess the cytotoxic and pro-apoptotic effects of C6 ceramide.

A. MTT Assay for Cell Viability:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of C6 ceramide for the desired time (e.g., 24, 48, 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

B. Flow Cytometry for Apoptosis (Propidium Iodide Staining):

-

Treat cells with C6 ceramide as described above.

-

Harvest both adherent and floating cells.

-

Wash the cells with cold PBS.

-

Fix the cells in ice-cold 70% ethanol.

-

Wash the cells and resuspend them in PBS containing propidium iodide (PI) and RNase A.

-

Incubate in the dark for 30 minutes.

-

Analyze the cells by flow cytometry. The sub-G1 peak represents the apoptotic cell population.

Conclusion and Future Directions

C6 ceramide has proven to be an indispensable tool for dissecting the complex roles of ceramide in sphingolipid metabolism and cellular signaling. Its ability to readily enter cells has allowed for significant advancements in our understanding of ceramide-mediated apoptosis, autophagy, and cell cycle regulation. The development of nanoliposomal formulations of C6 ceramide is further expanding its therapeutic potential, enabling targeted delivery to tumors and enhancing its anti-cancer efficacy.

Future research will likely focus on several key areas:

-

Elucidating the specific roles of C6 ceramide versus its long-chain metabolites: Further studies are needed to discern which cellular effects are directly mediated by C6 ceramide and which are due to its conversion to endogenous long-chain ceramides.

-

Investigating the interplay between ceramide-induced signaling pathways: The complex crosstalk between apoptosis, autophagy, and other ceramide-mediated pathways requires further investigation to fully understand the cellular response to ceramide elevation.

-

Translating preclinical findings to clinical applications: Continued development and testing of C6 ceramide-based therapies, particularly in combination with other anti-cancer agents, hold promise for novel cancer treatments.

References

- 1. researchgate.net [researchgate.net]

- 2. Ceramide Metabolism: Structure, Functions, and Analysis - Creative Proteomics [creative-proteomics.com]

- 3. Ceramide Metabolism: A Key Pathway in Lipid Signaling and Human Disease - MetwareBio [metwarebio.com]

- 4. Synthesis and degradation pathways, functions, and pathology of ceramides and epidermal acylceramides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Role of Ceramide and Sphingolipid Metabolism in Cancer Therapeutics [gavinpublishers.com]

Unraveling Cellular Fates: A Technical Guide to Isotope-Labeled Short-Chain Ceramides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides, a class of sphingolipids, are critical signaling molecules involved in a myriad of cellular processes, including apoptosis, cell cycle arrest, and senescence.[1] Short-chain ceramides, such as C2, C6, and C8 ceramides, are cell-permeable analogs that are widely utilized as experimental tools to mimic the effects of endogenous ceramides. The incorporation of stable isotopes, such as deuterium (²H) or carbon-13 (¹³C), into these molecules provides a powerful and precise method for tracing their metabolic fate and quantifying their kinetics in vivo.[2][3] This technical guide provides an in-depth overview of the biological functions of isotope-labeled short-chain ceramides, detailed experimental protocols for their use, and a summary of key quantitative data.

Biological Functions of Short-Chain Ceramides

Short-chain ceramides are potent inducers of apoptosis in a wide variety of cell types, including cancer cells and stem cells.[4][5] Their primary mechanism of action involves the activation of intracellular stress signaling pathways, ultimately leading to programmed cell death.

Induction of Apoptosis

Exogenous, cell-permeable short-chain ceramides, such as C2 and C6-ceramide, can trigger apoptosis through both caspase-dependent and caspase-independent pathways. This process is often initiated by the generation of reactive oxygen species (ROS) and disruption of the mitochondrial membrane potential.

Key apoptotic events induced by short-chain ceramides include:

-

Mitochondrial Protein Release: Ceramides can induce the formation of channels in the mitochondrial outer membrane, leading to the release of pro-apoptotic proteins like cytochrome c, Smac/DIABLO, Omi, and apoptosis-inducing factor (AIF).

-

Caspase Activation: The release of cytochrome c from the mitochondria initiates the activation of a cascade of caspases, including caspase-3 and caspase-8, which are key executioners of apoptosis.

-

Activation of Stress-Activated Protein Kinases (SAPK): Short-chain ceramides activate the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways, which are crucial mediators of the apoptotic signal.

Ceramide Metabolism and Signaling

Once inside the cell, short-chain ceramides can be metabolized through several pathways, influencing a broader range of cellular functions. The primary metabolic fates include:

-

Conversion to Long-Chain Ceramides: Short-chain ceramides can be hydrolyzed to sphingosine, which is then re-acylated to form endogenous long-chain ceramides. This "sphingosine recycling pathway" is a critical step in mediating some of the biological effects of exogenous short-chain ceramides.

-

Glycosylation: Ceramides can be glycosylated by glucosylceramide synthase (GCS) to form glucosylceramide (GlcCer), a process that can be quantified using fluorescently labeled ceramides. This pathway is often upregulated in drug-resistant cancer cells.

-

Conversion to Sphingomyelin: Short-chain ceramides can also be converted to their corresponding sphingomyelin derivatives.

The balance between these metabolic pathways can determine the ultimate cellular response to short-chain ceramide treatment. For instance, blocking ceramide glycosylation has been shown to enhance the cytotoxic effects of short-chain ceramides in cancer cells.

Quantitative Data on Ceramide Function and Metabolism

The following tables summarize key quantitative data from studies utilizing isotope-labeled and other short-chain ceramides.

| Cell Line | Short-Chain Ceramide | Concentration | Effect | Fold Change/Percentage | Reference |

| U937 | - | - | Total free ceramide and dihydroceramide | 254 +/- 5 pmol/10⁶ cells | |

| MDA-MB-231 | C6-ceramide | Not specified | Increase in long-chain ³H-ceramide synthesis | 2.7-fold over control | |

| MDA-MB-231 | C6-ceramide + Tamoxifen | Not specified | Increase in long-chain ³H-ceramide synthesis | 9.5-fold increase | |

| NCI/ADR-RES Tumor Cells | NBD C6-Ceramide | Variable | GCS K_m | 40.55 µM | |

| NCI/ADR-RES Cells | NBD C6-Ceramide | Variable | GCS K_m | 38.77 µM |

Table 1: Quantitative Effects of Short-Chain Ceramides on Cellular Processes. This table highlights the impact of short-chain ceramides on ceramide metabolism in different cell lines.

| Ceramide Species | Natural Isotopic Background (M1/M0 Ratio) - Intact | Natural Isotopic Background (M1/M0 Ratio) - Backbone | Natural Isotopic Background (M1/M0 Ratio) - Acyl-chain |

| Ceramide 16:0 | 37.9 ± 1.4 | 19.7 ± 0.9 | 18.3 ± 0.9 |

| Ceramide 24:1 | 49.4 ± 0.4 | 21.2 ± 0.2 | 28.2 ± 0.3 |

Table 2: Natural Isotopic Abundance in Ceramides for Mass Spectrometry. This table provides the natural M1/M0 isotope ratios for two ceramide species, which is crucial for baseline measurements in stable isotope tracing studies. Data is presented as means ± SE.

Experimental Protocols

Protocol 1: In Vivo Ceramide Kinetics using [²H]water Labeling and LC-MS/MS

This protocol describes a method for measuring the synthesis and turnover of ceramides in vivo by labeling with deuterium oxide ([²H]water).

Materials:

-

[²H]water (99% atom percent excess)

-

C57Bl/6J mice

-

EDTA collection tubes

-

Internal standard: [¹³C₁₆]C16:0 ceramide

-

Solvents: Methanol, Dichloromethane, Water

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

-

Tracer Administration: Administer an intraperitoneal injection of [²H]water to the mice (28 μl of [²H]water per g body weight). Subsequently, provide mice with free access to drinking water containing 6% [²H]water.

-

Sample Collection: Collect blood samples in EDTA tubes at various time points (e.g., 6, 24, 48, and 96 hours) after initiating the tracer protocol.

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma and store it at -20°C until analysis.

-

Lipid Extraction:

-

Thaw plasma samples and transfer 50 μl to a 96-well plate.

-

Add 20 μl of the internal standard ([¹³C₁₆]C16:0 ceramide at 20 μg/ml in methanol).

-

Precipitate proteins by adding a solvent mixture of methanol:dichloromethane:H₂O (2:4:1, v:v:v) to a final volume of 700 μl per sample.

-

Mix for 10 minutes and then centrifuge for 10 minutes at 3,000 x g.

-

-

LC-MS/MS Analysis:

-

Analyze the supernatant using an LC-MS/MS system.

-

Monitor the specific mass-to-charge ratio (m/z) transitions for the unlabeled (M0), singly labeled (M1), and doubly labeled (M2) ceramide species, as well as the internal standard. For example, for C16:0 ceramide, the transitions are M0 = 538.7→264.3, M1 = 539.7→264.3 and 539.7→265.3, M2 = 540.6→266.4.

-

The fragmentation pattern allows for the localization of the deuterium label to either the sphingosine backbone or the acyl chain.

-

Protocol 2: Cellular Uptake and Metabolism of Fluorescently Labeled Short-Chain Ceramides

This protocol details the use of NBD-C6-ceramide to visualize cellular uptake and quantify its conversion to glucosylceramide.

Materials:

-

NBD C6-ceramide

-

Cell line of interest (e.g., drug-resistant cancer cells)

-

Cell culture medium

-

Thin-layer chromatography (TLC) plates

-

Spectrophotometer

Procedure:

-

Cell Culture: Culture cells to the desired confluency.

-

Labeling: Incubate the cells with varying concentrations of NBD C6-ceramide for a specified period.

-

Lipid Extraction:

-

Wash the cells to remove excess probe.

-

Extract the lipids from the cells using an appropriate solvent system (e.g., chloroform:methanol).

-

-

Thin-Layer Chromatography (TLC):

-

Spot the lipid extracts onto a TLC plate.

-

Develop the TLC plate using a suitable solvent system to separate NBD C6-ceramide from its metabolites, such as NBD C6-glucosylceramide.

-

-

Quantification:

-

Scrape the fluorescent spots corresponding to NBD C6-ceramide and NBD C6-glucosylceramide from the TLC plate.

-

Elute the lipids from the silica.

-

Quantify the amount of each lipid using a spectrophotometer based on the fluorescence of the NBD group.

-

Visualizations: Signaling Pathways and Experimental Workflows

Caption: Ceramide-Mediated Apoptosis Signaling Pathway.

Caption: Experimental Workflow for Stable Isotope Tracing of Ceramides.

Conclusion

Isotope-labeled short-chain ceramides are indispensable tools for elucidating the complex roles of ceramides in cellular signaling and metabolism. Their ability to be traced and quantified with high precision provides researchers and drug development professionals with a robust platform to investigate disease mechanisms and evaluate the efficacy of therapeutic interventions targeting ceramide pathways. The detailed protocols and quantitative data presented in this guide offer a solid foundation for designing and executing experiments aimed at unraveling the multifaceted functions of these critical lipid second messengers.

References

- 1. Therapeutic Potential of Ceramide in Cancer Treatment [scholarworks.alaska.edu]

- 2. journals.physiology.org [journals.physiology.org]

- 3. researchgate.net [researchgate.net]

- 4. Ceramide induces apoptosis via caspase-dependent and caspase-independent pathways in mesenchymal stem cells derived from human adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanisms involved in exogenous C2- and C6-ceramide-induced cancer cell toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on C6 Ceramide-13C2,d2 as a Tracer in Metabolic Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides are a class of bioactive sphingolipids that play a central role in cellular signaling, governing processes such as apoptosis, cell cycle arrest, and senescence.[1][2] The metabolic flux through ceramide-centric pathways is often dysregulated in various diseases, including cancer, metabolic disorders, and neurodegenerative diseases, making it a critical area of investigation for therapeutic development.[3][4] Short-chain, cell-permeable ceramide analogs, such as C6 ceramide, are valuable tools for studying these pathways as they can be exogenously introduced into cells and subsequently metabolized.[5]

This technical guide focuses on the application of a specific stable isotope-labeled tracer, C6 Ceramide-13C2,d2 , in metabolic studies. The dual labeling with two Carbon-13 (¹³C) atoms and two deuterium (²H or d) atoms provides a distinct mass shift, enabling its downstream metabolites to be traced and quantified with high precision and low background using mass spectrometry. This allows for the elucidation of the metabolic fate of exogenous C6 ceramide and the quantification of flux through key ceramide-related pathways.

The primary metabolic routes for exogenous C6 ceramide include:

-

Conversion to complex sphingolipids: C6 ceramide can be converted to C6-sphingomyelin and C6-glucosylceramide.

-

The Salvage Pathway: C6 ceramide can be hydrolyzed by ceramidases to release sphingosine and a C6 fatty acid. The liberated sphingosine can then be re-acylated by ceramide synthases (CerS) with endogenous fatty acids to form long-chain ceramides.

Understanding the flux through these pathways is crucial for evaluating the efficacy of drugs that target ceramide metabolism and for deciphering the intricate roles of different ceramide species in cellular signaling.

Data Presentation

The following tables summarize quantitative data on the metabolic fate of exogenous C6 ceramide in various cancer cell lines. While these studies utilized [¹⁴C]-labeled C6 ceramide, the relative distribution of metabolites provides a valuable reference for what can be expected when using this compound.

Table 1: Metabolism of [¹⁴C]C6-Ceramide to C6-Sphingomyelin (C6-SM) and C6-Glucosylceramide (C6-GC) in Different Cancer Cell Lines.

| Cell Line | C6-Ceramide Concentration (µM) | % of Total ¹⁴C Metabolized to C6-SM | % of Total ¹⁴C Metabolized to C6-GC |

| MDA-MB-231 (Breast Cancer) | 0.6 | >80% | 4% |

| 12 | ~20% | ~60% | |

| DU-145 (Prostate Cancer) | 0.6 | ~75% | ~10% |

| 12 | ~15% | ~70% | |

| PANC-1 (Pancreatic Cancer) | 0.6 | ~60% | ~20% |

| 12 | ~10% | ~75% | |

| LoVo (Colorectal Cancer) | 0.6 | ~70% | ~15% |

| 12 | ~20% | ~65% | |

| KG-1 (Leukemia) | 0.6 | ~85% | ~5% |

| 12 | ~80% | ~10% |

Table 2: C6 Ceramide-Induced Synthesis of Long-Chain Ceramides via the Salvage Pathway.

| Cell Line | Fold Increase in [³H]Palmitic Acid Incorporation into Long-Chain Ceramides (in the presence of unlabeled C6-Ceramide) |

| MDA-MB-231 (Breast Cancer) | 2.1 |

| LoVo (Colorectal Cancer) | 1.3 |

| KG-1 (Leukemia) | 3.2 |

| PANC-1 (Pancreatic Cancer) | 4.1 |

Experimental Protocols

This section provides detailed methodologies for tracing the metabolism of this compound in cell culture, followed by lipid extraction and LC-MS/MS analysis.

Cell Culture and Labeling

-

Cell Seeding: Plate the cells of interest (e.g., cancer cell lines) in appropriate culture dishes and grow to 70-80% confluency.

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent such as ethanol or DMSO.

-

Labeling: On the day of the experiment, dilute the this compound stock solution in the cell culture medium to the desired final concentration (e.g., 1-20 µM).

-

Incubation: Remove the old medium from the cells and replace it with the labeling medium. Incubate the cells for various time points (e.g., 1, 4, 8, 24 hours) to monitor the time-dependent metabolism of the tracer.

Lipid Extraction (Modified Bligh-Dyer Method)

-

Cell Harvesting: After the incubation period, wash the cells with ice-cold phosphate-buffered saline (PBS) and then harvest them by scraping.

-

Internal Standard Spiking: Add a known amount of a suitable internal standard, such as C17:0 ceramide, to each sample to normalize for extraction efficiency and instrument variability.

-

Solvent Addition: Add a mixture of chloroform and methanol (1:2, v/v) to the cell pellet and vortex thoroughly.

-

Phase Separation: Add chloroform and water to the mixture to induce phase separation.

-

Collection of Organic Phase: Centrifuge the samples to separate the phases and carefully collect the lower organic phase containing the lipids.

-

Drying: Dry the collected organic phase under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis, such as methanol or a mixture of mobile phase solvents.

LC-MS/MS Analysis

-

Liquid Chromatography (LC) System:

-

Column: A C18 reversed-phase column is typically used for ceramide analysis.

-

Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium acetate.

-

Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid and 10 mM ammonium acetate.

-

Gradient: A typical gradient would start with a lower percentage of mobile phase B, gradually increasing to a high percentage to elute the lipids. For example: 0-2 min, 40% B; 2-15 min, 40-95% B; 15-20 min, 95% B; 20.1-25 min, 40% B.

-

Flow Rate: 0.3-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry (MS) System:

-

Ionization: Electrospray ionization (ESI) in positive ion mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

-

MRM Transitions: The specific precursor-to-product ion transitions (Q1/Q3) for this compound and its expected metabolites need to be determined. The characteristic product ion for ceramides containing a d18:1 sphingoid backbone is m/z 264.3. The precursor ion for this compound [M+H]⁺ would be approximately m/z 402.4. The transitions for labeled downstream metabolites would need to be calculated based on their structures.

-

Table 3: Predicted MRM Transitions for this compound and its Metabolites.

| Analyte | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) |

| This compound | ~402.4 | 264.3 |

| C6-Sphingomyelin-13C2,d2 | ~585.4 | 184.1 |

| C6-Glucosylceramide-13C2,d2 | ~564.4 | 264.3 |

| Labeled C16-Ceramide (from salvage) | ~542.5 (assuming ¹³C₂ and d₂ are on the sphingoid backbone) | 266.3 |

| Labeled C18-Ceramide (from salvage) | ~570.5 (assuming ¹³C₂ and d₂ are on the sphingoid backbone) | 266.3 |

| Labeled C24-Ceramide (from salvage) | ~654.6 (assuming ¹³C₂ and d₂ are on the sphingoid backbone) | 266.3 |

Note: These are predicted m/z values and should be optimized experimentally.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. Ceramide Acyl Chain Length and Its Relevance to Intracellular Lipid Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The sphingolipid salvage pathway in ceramide metabolism and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Complete structural characterization of ceramides as [M – H]− ions by multiple-stage linear ion trap mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ceramide Metabolism: A Key Pathway in Lipid Signaling and Human Disease - MetwareBio [metwarebio.com]

- 5. Evaluation of Lipid Extraction Protocols for Untargeted Analysis of Mouse Tissue Lipidome - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cellular Uptake and Localization of Exogenous C6 Ceramide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides are bioactive sphingolipids that play a pivotal role in a multitude of cellular processes, including cell cycle regulation, apoptosis, and signaling.[1][2] Among the various ceramide species, the short-chain analog, N-hexanoyl-D-erythro-sphingosine (C6 ceramide), is a widely utilized experimental tool due to its cell-permeable nature, allowing for the direct investigation of ceramide-mediated cellular events.[3][4] This technical guide provides a comprehensive overview of the cellular uptake, subcellular localization, and subsequent metabolic fate of exogenously administered C6 ceramide. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and detailed methodologies required to effectively utilize C6 ceramide in their studies.

Cellular Uptake and Trafficking

The primary mechanism for the cellular uptake of short-chain ceramide analogs like C6 ceramide is believed to be passive diffusion across the plasma membrane.[5] Its short acyl chain enhances its solubility and ability to traverse the lipid bilayer compared to its long-chain counterparts. Once inside the cell, C6 ceramide is rapidly transported to various organelles, with a prominent accumulation in the Golgi apparatus. This transport from the endoplasmic reticulum (ER) to the Golgi can occur via both vesicular and non-vesicular pathways. The non-vesicular route is often mediated by the ceramide transfer protein (CERT), which facilitates the transfer of ceramide for the synthesis of sphingomyelin.

Upon reaching the trans-Golgi network, C6 ceramide serves as a substrate for enzymes such as sphingomyelin synthase and glucosylceramide synthase. This results in its conversion to C6-sphingomyelin and C6-glucosylceramide, respectively. This metabolic trapping within the Golgi is a key factor contributing to the prominent staining of this organelle observed in fluorescence microscopy studies using labeled C6 ceramide analogs. The newly synthesized fluorescent sphingolipids are then distributed to other cellular compartments, including the plasma membrane, via vesicular transport.

Exogenously added C6 ceramide has also been shown to induce the formation of endocytic vesicles, leading to enlarged late endosomes and lysosomes in certain cell lines.

Subcellular Localization and Metabolic Fate

The subcellular localization of C6 ceramide is dynamic and influences its biological activity. While it rapidly traffics to the Golgi, it can also be found in other cellular membranes. The metabolism of C6 ceramide is a critical aspect of its cellular activity. Cancer cells can convert C6 ceramide into higher sphingolipids or hydrolyze it to sphingosine. At low concentrations, the conversion to C6-sphingomyelin is often favored, while at higher concentrations, the synthesis of C6-glucosylceramide can become the predominant pathway. Furthermore, the sphingosine backbone of C6 ceramide can be recycled through deacylation and subsequent reacylation with long-chain fatty acids to form endogenous long-chain ceramides.

Quantitative Data on C6 Ceramide Uptake and Effects

The following tables summarize quantitative data related to the cellular uptake and biological effects of C6 ceramide from various studies.

| Cell Line | C6 Ceramide Concentration | Incubation Time | Uptake/Accumulation | Measurement Method | Reference |

| HeLa | 50 µM | 0-24 hours | Time-dependent increase | HPTLC and scintillation counting of [3H]Cer | |

| FRTL-5 | 0.05 mM | 0-4 hours | Time-dependent increase | Scintillation counting of [3H]C6-Cer | |

| NCI/ADR-RES | 100 µM | 30 min | Peak uptake | TLC-based fluorescent assay | |

| NCI/ADR-RES Tumor Suspension | 400 µM | Not specified | 1.4% accumulation rate | TLC-based fluorescent assay |

| Cell Line | C6 Ceramide Concentration | Effect | Quantitative Measurement | Reference |

| K562 | 25 µM | Apoptosis | Sub-G1 phase increase | |

| K562 | 25 µM | Caspase-8 dependent apoptosis | Protection from cell death with Caspase-8 inhibitor | |

| Kupffer Cells | 1-10 µM | Increased Phagocytosis | Dose-dependent increase in uptake of latex beads | |

| Kupffer Cells | 20 µM | Decreased Cell Viability | 10% decrease | |

| Kupffer Cells | 30 µM | Decreased Cell Viability | 49% decrease | |

| Kupffer Cells | Not specified | Increased C16-ceramide levels | ~3-fold increase |

Experimental Protocols

Live-Cell Imaging of C6 NBD Ceramide Uptake

This protocol is adapted for visualizing the uptake and localization of a fluorescent analog of C6 ceramide, C6 NBD ceramide.

Materials:

-

Cells seeded on sterile coverslips or glass-bottom dishes

-

C6 NBD Ceramide

-

Dimethyl sulfoxide (DMSO)

-

Fatty acid-free Bovine Serum Albumin (BSA)

-

Phosphate-Buffered Saline (PBS)

-

Complete cell culture medium

-

Live-cell imaging medium (e.g., phenol red-free DMEM)

-

Fluorescence microscope with appropriate filter sets (e.g., for FITC/GFP channel)

Procedure:

-

Preparation of C6 NBD Ceramide-BSA Complex (100x Stock): a. Prepare a 1 mM stock solution of C6 NBD Ceramide in DMSO. b. In a separate tube, prepare a 0.34 mg/mL solution of fatty acid-free BSA in PBS. c. Slowly add the C6 NBD Ceramide stock solution to the BSA solution while vortexing to achieve a final lipid concentration of 100 µM. d. Store the complex at -20°C for future use.

-

Cell Labeling: a. On the day of the experiment, warm the complete cell culture medium and the C6 NBD Ceramide-BSA complex to 37°C. b. Dilute the 100x C6 NBD Ceramide-BSA complex in pre-warmed complete culture medium to a final working concentration (typically 1-5 µM). c. Remove the existing medium from the cells and replace it with the labeling medium. d. Incubate the cells at 37°C in a CO2 incubator for 15-30 minutes. The optimal incubation time may vary depending on the cell type.

-

Washing and Imaging: a. After incubation, wash the cells twice with pre-warmed live-cell imaging medium to remove the excess probe. b. Add fresh live-cell imaging medium to the cells. c. Immediately image the cells using a fluorescence microscope. For C6 NBD, the excitation maximum is ~466 nm and the emission maximum is ~536 nm.

-

Optional Back-Exchange: To visualize the internalized pool of the probe, a back-exchange step can be performed. After the initial incubation and washing, incubate the cells with a medium containing 5% (w/v) fatty acid-free BSA for 30 minutes at 4°C. This will help to remove the fluorescent lipid from the outer leaflet of the plasma membrane.

Quantification of Cellular Ceramide Levels

Several methods are available for the quantification of cellular ceramide levels, each with its own advantages and limitations.

-

Thin-Layer Chromatography (TLC): A cost-effective method for separating lipids. Ceramides can be visualized using specific stains or radioisotope labeling. A TLC-based method using fluorescent NBD C6-ceramide allows for the quantification of ceramide and its metabolites in the picomole range.

-

High-Performance Liquid Chromatography (HPLC): Provides better resolution and quantification compared to TLC.

-

Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive technique, particularly for analyzing the fatty acid composition of ceramides after derivatization.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers unparalleled sensitivity and specificity for the identification and quantification of individual ceramide species without the need for derivatization.

-

Diacylglycerol Kinase Assay: A frequently used enzymatic method for ceramide quantification.

A recently developed method allows for the specific quantification of ceramide at the plasma membrane by using bacterial recombinant neutral ceramidase to hydrolyze plasma membrane ceramide into sphingosine, which is then measured.

Signaling Pathways and Logical Relationships

C6 Ceramide Trafficking and Metabolism Workflow

Caption: Workflow of exogenous C6 ceramide uptake, trafficking, and metabolism.

C6 Ceramide-Induced Apoptosis Signaling Pathway

Caption: C6 ceramide-induced apoptosis signaling via Caspase-8 and JNK pathways.

C6 Ceramide and Doxorubicin Synergistic Signaling

Caption: Synergistic pro-apoptotic signaling of C6 ceramide and Doxorubicin.

Conclusion

Exogenous C6 ceramide serves as a valuable tool for dissecting the complex roles of ceramides in cellular function. Its efficient cellular uptake and subsequent metabolism allow for the targeted investigation of ceramide-dependent signaling pathways. A thorough understanding of its cellular trafficking, localization, and metabolic fate, as outlined in this guide, is crucial for the accurate interpretation of experimental results and for the development of novel therapeutic strategies that modulate ceramide metabolism. The provided protocols and signaling diagrams offer a practical framework for researchers to design and execute robust experiments in this exciting field of study.

References

- 1. Current methods for the identification and quantitation of ceramides: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Roles and therapeutic targeting of ceramide metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. High Dose C6 Ceramide-Induced Response in Embryonic Hippocampal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

The Pulse of the Lipidome: A Technical Guide to Stable Isotope Labeling in Lipid Research

For Researchers, Scientists, and Drug Development Professionals

Stable isotope labeling has emerged as an indispensable tool in lipid research, transforming our understanding of the dynamic nature of the lipidome. Moving beyond static snapshots, these techniques allow for the precise tracking of lipid synthesis, transport, remodeling, and degradation. This guide provides an in-depth exploration of the core principles, experimental methodologies, and data analysis strategies that underpin the application of stable isotope labeling in lipidomics, offering a valuable resource for researchers seeking to unravel the intricate roles of lipids in health and disease.[1][2] Unlike radioactive isotopes, stable isotopes are non-radioactive and safe for a broad range of experimental systems, including human studies.[1][3][4]

The fundamental principle of stable isotope labeling involves the introduction of molecules enriched with heavy isotopes, such as carbon-13 (¹³C), deuterium (²H), or nitrogen-15 (¹⁵N), into a biological system. These labeled precursors are then incorporated into newly synthesized lipids through various metabolic pathways. By employing mass spectrometry to differentiate between the naturally abundant "light" lipids and the "heavy" labeled lipid species, researchers can trace the metabolic fate of lipids and quantify their turnover and metabolic fluxes.

Core Principles and Labeling Strategies

There are two primary strategies for introducing stable isotopes into lipids: metabolic labeling and chemical labeling.

-

Metabolic Labeling: This is the most common approach, where living cells or organisms are supplied with labeled precursors that are endogenously incorporated into lipids through their natural metabolic pathways. This allows for the investigation of dynamic processes like de novo synthesis and metabolic flux.

-

Chemical Labeling: This strategy involves the use of isotope-coded derivatization reagents that react with specific functional groups on lipid molecules. These reagents come in "light" and "heavy" isotopic versions, allowing for the differential labeling of lipid samples for relative quantification in a single mass spectrometry analysis.

The choice of stable isotope tracer is critical and depends on the specific metabolic pathway under investigation.

Commonly Used Stable Isotopes in Lipidomics

| Isotope | Natural Abundance (%) | Advantages | Disadvantages |

| ¹³C | ~1.1 | Universal label for all organic molecules. Forms stable C-C bonds. | Higher cost compared to ²H. |

| ²H (D) | ~0.015 | Cost-effective. Can be administered as heavy water (D₂O). | Potential for kinetic isotope effects. Can be lost in desaturation reactions. |

| ¹⁵N | ~0.37 | Specific for nitrogen-containing lipids (e.g., sphingolipids, phosphatidylethanolamine). | Limited to specific lipid classes. |

Experimental Protocols

Detailed and meticulous experimental design is paramount for successful stable isotope labeling studies. Below are representative protocols for metabolic labeling in both in vitro and in vivo systems.

In Vitro: Metabolic Labeling of Cultured Mammalian Cells with ¹³C-Glucose

This protocol outlines the steps for tracing de novo fatty acid and glycerolipid synthesis in cultured mammalian cells using ¹³C-glucose.

Materials:

-

Adherent mammalian cell line of interest

-

Complete cell culture medium

-

Glucose-free DMEM

-

Dialyzed fetal bovine serum (dFBS)

-

¹³C₆-Glucose

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Methanol, Chloroform, Water (LC-MS grade)

-

6-well cell culture plates

-

Cell scraper

-

Centrifuge tubes

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will result in approximately 80% confluency at the time of harvest. Allow cells to adhere and grow overnight in a complete medium.

-

Labeling: Aspirate the complete medium and replace it with a labeling medium consisting of glucose-free DMEM supplemented with dFBS and ¹³C₆-Glucose. The concentration of ¹³C₆-Glucose should be similar to that of glucose in the complete medium.

-

Incubation: Incubate the cells in the labeling medium for a predetermined period. The duration of labeling will depend on the turnover rate of the lipids of interest and the specific research question.

-

Metabolism Quenching and Cell Harvesting: Place the culture plates on ice and aspirate the labeling medium. Wash the cells twice with ice-cold PBS. Add 1 mL of ice-cold 80% methanol to each well to quench metabolic activity. Scrape the cells and collect the cell suspension into pre-chilled centrifuge tubes.

-

Lipid Extraction (Bligh-Dyer Method):

-

To the cell suspension in 80% methanol, add chloroform and water to achieve a final ratio of 1:2:0.8 (chloroform:methanol:water).

-

Vortex thoroughly and incubate on ice for 15 minutes.

-

Add additional chloroform and water to bring the ratio to 2:2:1.8 and vortex again.

-

Centrifuge at 2000 x g for 10 minutes to separate the phases.

-

Carefully collect the lower organic phase containing the lipids into a new tube.

-

-

Sample Preparation for Mass Spectrometry: Dry the extracted lipids under a stream of nitrogen and reconstitute them in a suitable solvent for LC-MS analysis.

In Vivo: Metabolic Labeling in Mice with Heavy Water (²H₂O)

This protocol describes the labeling of lipids in mice using ²H₂O to study lipid dynamics in various tissues.

Materials:

-

Mice

-

Heavy water (²H₂O, 99.8%)

-

Sterile 0.9% saline

-

Animal handling and injection equipment

-

Tissue homogenization equipment

-

Lipid extraction solvents (as above)

Procedure:

-

Acclimation: Acclimate mice to the experimental conditions for at least one week.

-

²H₂O Administration: Prepare a bolus dose of ²H₂O in sterile saline (e.g., to achieve 4-5% body water enrichment). Administer the ²H₂O solution via intraperitoneal (IP) injection. Provide ad libitum access to drinking water enriched with a lower percentage of ²H₂O (e.g., 8%) to maintain body water enrichment.

-

Labeling Period: The labeling period can range from days to weeks depending on the research question and the turnover rate of the lipids under investigation.

-

Tissue Collection: At the end of the labeling period, euthanize the mice according to approved protocols. Rapidly dissect the tissues of interest (e.g., liver, adipose tissue) and flash-freeze them in liquid nitrogen to halt metabolic activity.

-

Tissue Homogenization and Lipid Extraction: Homogenize the frozen tissues in a suitable buffer. Perform lipid extraction from the tissue homogenate using the Bligh-Dyer method as described in the cell culture protocol.

-

Sample Preparation for MS: Prepare the lipid extracts for LC-MS analysis as described previously.

Data Presentation and Analysis

Mass spectrometry analysis of samples from stable isotope labeling experiments generates complex datasets. The key information to be extracted is the isotopic enrichment, which reflects the proportion of newly synthesized lipids. This data can be used to determine various kinetic parameters.

Quantitative Data Summary

| Parameter | Description | Typical Unit |

| Isotopic Enrichment | The percentage of a specific lipid pool that has incorporated the stable isotope label. | % |

| Fractional Synthesis Rate (FSR) | The rate at which a lipid is synthesized, expressed as a fraction of the total pool size per unit of time. | %/hour or %/day |

| Absolute Synthesis Rate | The absolute amount of a lipid synthesized per unit of time. | nmol/g/hour |

| Metabolic Flux | The rate of turnover of molecules through a metabolic pathway. | μmol/kg/min |

Visualization of Workflows and Pathways

Diagrams are essential for visualizing the complex workflows and metabolic pathways involved in stable isotope labeling studies.

Caption: General experimental workflow for stable isotope labeling in lipid research.

Caption: Simplified pathway of de novo lipid synthesis from ¹³C-glucose.

Caption: De novo sphingolipid synthesis pathway using labeled serine.

Conclusion

Stable isotope labeling, coupled with modern mass spectrometry, provides an unparalleled window into the dynamics of lipid metabolism. This powerful methodology enables the direct measurement of lipid biosynthesis, remodeling, and degradation, offering insights that are not achievable with static lipidomic analyses alone. As research continues to unravel the complex roles of lipids in cellular function and disease, the application of stable isotope labeling will undoubtedly be at the forefront of discovery, driving the development of new diagnostic and therapeutic strategies. The techniques have evolved over time with the available analytical instrumentation and will likely make use of ultra-high mass resolution and multiple tracer methods in the future.

References

Methodological & Application

Application Notes and Protocols for C6 Ceramide-¹³C₂,d₂ in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing C6 Ceramide-¹³C₂,d₂ in cell culture experiments. This isotopically labeled ceramide analog is a powerful tool for tracing metabolic pathways, quantifying ceramide uptake and metabolism, and elucidating its role in cellular signaling.

Introduction

Ceramides are bioactive sphingolipids that play a crucial role in various cellular processes, including apoptosis, cell cycle regulation, and stress responses. C6 Ceramide, a short-chain, cell-permeable analog, is widely used to study these pathways. The stable isotope-labeled version, C6 Ceramide-¹³C₂,d₂, allows for precise quantification and tracing of its metabolic fate within the cell using mass spectrometry. The incorporation of two ¹³C atoms and two deuterium atoms results in a molecular weight of 401.63 g/mol , enabling its distinction from endogenous ceramides.

Key Applications

-

Metabolic Flux Analysis: Trace the conversion of C6 Ceramide-¹³C₂,d₂ into its downstream metabolites, such as glucosylceramide and sphingomyelin, to study the activity of relevant enzymes like glucosylceramide synthase and sphingomyelin synthase.

-

Quantitative Uptake Studies: Accurately measure the rate and extent of C6 Ceramide-¹³C₂,d₂ uptake into various cell lines.

-

Signaling Pathway Elucidation: Investigate the role of ceramide in signaling cascades, such as the apoptosis pathway, by monitoring the incorporation of the labeled ceramide into cellular pools and its effect on downstream effectors.

Data Presentation

The following tables summarize typical quantitative data obtained from cell culture experiments using C6 Ceramide. While specific values for the ¹³C₂,d₂ labeled version are limited in publicly available literature, these provide a reference for expected outcomes. Researchers should generate their own data for specific cell lines and experimental conditions.

Table 1: Optimal Concentration of C6 Ceramide for Inducing Apoptosis in Various Cancer Cell Lines

| Cell Line | Cancer Type | Optimal Concentration (µM) | Incubation Time (hours) |

| K562 | Chronic Myeloid Leukemia | 25 - 50 | 24 - 48 |

| HCT116 | Colon Carcinoma | 50 | 24 |

| OVCAR-3 | Ovarian Carcinoma | 50 | 24 |

| MDA-MB-231 | Breast Cancer | 5 - 10 | 24 |

| HeLa | Cervical Cancer | 10 - 20 | 24 |

Table 2: Metabolic Fate of C6 Ceramide in Cancer Cell Lines

| Cell Line | Metabolite | Percentage of Total C6 Ceramide Metabolized (Approx.) |

| MDA-MB-231 | C6-Glucosylceramide | 4% |

| MDA-MB-231 | C6-Sphingomyelin | >80% (at low concentrations) |

| KG-1 | C6-Sphingomyelin | Predominant metabolite |

Experimental Protocols

I. Cell Culture and Treatment with C6 Ceramide-¹³C₂,d₂

This protocol outlines the general procedure for treating cultured cells with C6 Ceramide-¹³C₂,d₂.

Materials:

-

C6 Ceramide-¹³C₂,d₂

-

Cell culture medium appropriate for the cell line

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phosphate-Buffered Saline (PBS)

-

Cell culture plates or flasks

-

Dimethyl sulfoxide (DMSO) or ethanol (for dissolving ceramide)

Procedure:

-

Cell Seeding: Plate cells at a desired density in cell culture plates or flasks and allow them to adhere and grow to 70-80% confluency.

-

Preparation of C6 Ceramide-¹³C₂,d₂ Stock Solution: Prepare a stock solution of C6 Ceramide-¹³C₂,d₂ in DMSO or ethanol. A typical stock concentration is 10-20 mM.

-

Preparation of Treatment Medium: Dilute the C6 Ceramide-¹³C₂,d₂ stock solution in pre-warmed cell culture medium to the desired final concentration. It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell line and experimental endpoint.

-

Cell Treatment: Remove the existing culture medium from the cells and wash once with sterile PBS. Add the treatment medium containing C6 Ceramide-¹³C₂,d₂ to the cells.

-

Incubation: Incubate the cells for the desired period (e.g., 1, 4, 8, 24 hours) at 37°C in a humidified incubator with 5% CO₂.

-

Cell Harvesting: After incubation, harvest the cells for downstream analysis (e.g., lipid extraction for LC-MS/MS, protein extraction for western blotting, or cell viability assays). For adherent cells, use trypsinization. For suspension cells, collect by centrifugation. Wash the cell pellet with ice-cold PBS.

II. Lipid Extraction for LC-MS/MS Analysis

This protocol describes a modified Bligh-Dyer method for extracting lipids from cultured cells.

Materials:

-

Harvested cell pellet

-

Methanol (LC-MS grade)

-

Chloroform (LC-MS grade)

-

Water (LC-MS grade)

-

Internal standard (e.g., C17:0 Ceramide)

Procedure:

-

Cell Lysis: Resuspend the cell pellet in a known volume of ice-cold PBS.

-

Addition of Solvents: Add methanol and chloroform to the cell suspension in a ratio that results in a single-phase mixture (e.g., 1:2 v/v methanol:chloroform).

-

Internal Standard Spiking: Add a known amount of an appropriate internal standard to each sample to correct for extraction efficiency and instrument variability.

-

Extraction: Vortex the mixture vigorously and incubate on ice for 30 minutes.

-

Phase Separation: Add chloroform and water to the mixture to induce phase separation. The final ratio should be approximately 2:2:1.8 (chloroform:methanol:water).

-

Collection of Organic Phase: Centrifuge the samples to separate the phases. Carefully collect the lower organic phase, which contains the lipids.

-

Drying and Reconstitution: Evaporate the solvent from the organic phase under a stream of nitrogen gas. Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol/acetonitrile).

III. Quantitative Analysis by LC-MS/MS

This protocol provides a general framework for the quantitative analysis of C6 Ceramide-¹³C₂,d₂ and its metabolites using a triple quadrupole mass spectrometer.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Conditions (Example):

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)

-

Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium acetate

-

Mobile Phase B: Methanol/Acetonitrile (1:1, v/v) with 0.1% formic acid and 10 mM ammonium acetate

-

Gradient: A linear gradient from a lower to a higher percentage of mobile phase B.

-

Flow Rate: 0.3 - 0.5 mL/min

-

Column Temperature: 40-50°C

MS/MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Analysis Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions: The specific precursor-to-product ion transitions for C6 Ceramide-¹³C₂,d₂ and its metabolites need to be determined. Based on its molecular weight (401.63) and the known fragmentation pattern of ceramides (loss of the N-acyl chain and water), the predicted MRM transitions are provided in Table 3. These should be optimized on the specific instrument used.

Table 3: Predicted MRM Transitions for C6 Ceramide-¹³C₂,d₂ and its Metabolites

| Analyte | Precursor Ion (m/z) [M+H]⁺ | Product Ion (m/z) | Description |

| C6 Ceramide-¹³C₂,d₂ | 402.6 | 268.3 | Loss of hexanoyl group and water from the labeled sphingosine backbone |

| C6 Glucosylceramide-¹³C₂,d₂ | 564.6 | 402.6 | Loss of glucose |

| C6 Sphingomyelin-¹³C₂,d₂ | 605.6 | 184.1 | Phosphocholine headgroup |

Data Analysis:

-

Integrate the peak areas of the MRM transitions for C6 Ceramide-¹³C₂,d₂, its metabolites, and the internal standard.

-

Calculate the concentration of each analyte by normalizing its peak area to the peak area of the internal standard and using a calibration curve generated with known concentrations of the analytes.

Mandatory Visualizations

Caption: Experimental workflow for C6 Ceramide-¹³C₂,d₂ studies.

Application Note: Quantification of C6 Ceramide by LC-MS/MS using a Stable Isotope-Labeled Internal Standard

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of C6 ceramide in biological samples. The method utilizes a stable isotope-labeled internal standard, C6 Ceramide-13C2,d2, to ensure high accuracy and precision. The protocol described herein is applicable to researchers, scientists, and drug development professionals investigating the role of C6 ceramide in various physiological and pathological processes, including apoptosis and cell signaling.[1][2][3] Detailed experimental procedures, including sample preparation, chromatographic separation, and mass spectrometric detection, are provided. Additionally, this note presents a summary of quantitative data in tabular format and visual representations of the experimental workflow and the C6 ceramide signaling pathway.

Introduction

Ceramides are a class of sphingolipids that act as critical second messengers in a multitude of cellular processes, including cell cycle arrest, differentiation, senescence, and apoptosis.[4][5] N-hexanoyl-D-sphingosine (C6 ceramide) is a synthetic, cell-permeable short-chain ceramide analog that is widely used to study the biological functions of endogenous ceramides. Accurate and precise quantification of C6 ceramide is crucial for understanding its mechanism of action and its therapeutic potential.

LC-MS/MS has emerged as the gold standard for the analysis of lipids due to its high sensitivity, specificity, and ability to resolve complex mixtures. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for variations in sample preparation and matrix effects, thereby ensuring reliable quantification. This application note provides a comprehensive protocol for the quantification of C6 ceramide using LC-MS/MS with this compound as an internal standard.

Experimental Protocols

Materials and Reagents

-

C6 Ceramide standard (Avanti Polar Lipids)

-

This compound internal standard (Avanti Polar Lipids)

-

HPLC-grade methanol, acetonitrile, isopropanol, and water (Fisher Scientific)

-

Formic acid (Sigma-Aldrich)

-

Ammonium formate (Sigma-Aldrich)

-